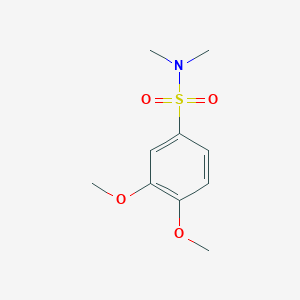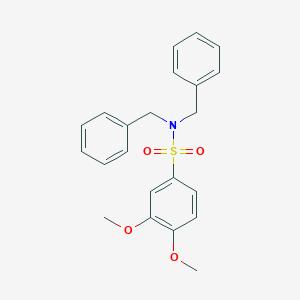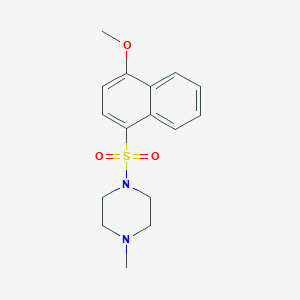![molecular formula C16H15F3O2 B275709 1-[(4-Ethoxyphenoxy)methyl]-4-(trifluoromethyl)benzene](/img/structure/B275709.png)
1-[(4-Ethoxyphenoxy)methyl]-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Ethoxyphenoxy)methyl]-4-(trifluoromethyl)benzene, also known as EFEB, is a chemical compound that has gained significant attention in the field of scientific research. EFEB is a benzene derivative that has been synthesized using various methods. It has been found to possess several biochemical and physiological effects, making it a promising compound for further research.
Mechanism of Action
The mechanism of action of 1-[(4-Ethoxyphenoxy)methyl]-4-(trifluoromethyl)benzene is not fully understood. However, it has been suggested that 1-[(4-Ethoxyphenoxy)methyl]-4-(trifluoromethyl)benzene may inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and bacteria. 1-[(4-Ethoxyphenoxy)methyl]-4-(trifluoromethyl)benzene may also modulate the immune response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
1-[(4-Ethoxyphenoxy)methyl]-4-(trifluoromethyl)benzene has been found to possess several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory effects. 1-[(4-Ethoxyphenoxy)methyl]-4-(trifluoromethyl)benzene has also been found to induce apoptosis in cancer cells, leading to its anti-cancer effects. Additionally, 1-[(4-Ethoxyphenoxy)methyl]-4-(trifluoromethyl)benzene has been found to inhibit the growth of bacteria, leading to its antibacterial effects.
Advantages and Limitations for Lab Experiments
1-[(4-Ethoxyphenoxy)methyl]-4-(trifluoromethyl)benzene has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. 1-[(4-Ethoxyphenoxy)methyl]-4-(trifluoromethyl)benzene has also been shown to possess significant biological activity, making it a promising compound for further research. However, 1-[(4-Ethoxyphenoxy)methyl]-4-(trifluoromethyl)benzene has some limitations for lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets. Additionally, 1-[(4-Ethoxyphenoxy)methyl]-4-(trifluoromethyl)benzene has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on 1-[(4-Ethoxyphenoxy)methyl]-4-(trifluoromethyl)benzene. One potential direction is to further investigate its anti-inflammatory effects and its potential use in the treatment of inflammatory diseases such as arthritis and asthma. Another potential direction is to investigate its anti-cancer effects and its potential use in the treatment of various types of cancer. Additionally, further research is needed to elucidate its mechanism of action and molecular targets, which could lead to the development of more potent and selective 1-[(4-Ethoxyphenoxy)methyl]-4-(trifluoromethyl)benzene derivatives.
Synthesis Methods
1-[(4-Ethoxyphenoxy)methyl]-4-(trifluoromethyl)benzene can be synthesized using different methods, including the Suzuki-Miyaura coupling reaction and the Heck reaction. The Suzuki-Miyaura coupling reaction involves the reaction of 4-bromo-1-[(4-ethoxyphenoxy)methyl]benzene with phenylboronic acid in the presence of a palladium catalyst. The Heck reaction involves the reaction of 1-[(4-ethoxyphenoxy)methyl]-4-iodobenzene with trifluoromethylbenzene in the presence of a palladium catalyst.
Scientific Research Applications
1-[(4-Ethoxyphenoxy)methyl]-4-(trifluoromethyl)benzene has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. 1-[(4-Ethoxyphenoxy)methyl]-4-(trifluoromethyl)benzene has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been found to possess antibacterial activity against various strains of bacteria.
properties
Product Name |
1-[(4-Ethoxyphenoxy)methyl]-4-(trifluoromethyl)benzene |
|---|---|
Molecular Formula |
C16H15F3O2 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
1-ethoxy-4-[[4-(trifluoromethyl)phenyl]methoxy]benzene |
InChI |
InChI=1S/C16H15F3O2/c1-2-20-14-7-9-15(10-8-14)21-11-12-3-5-13(6-4-12)16(17,18)19/h3-10H,2,11H2,1H3 |
InChI Key |
OHRCLYDEWOMVNI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(4-isopropylphenyl)propyl]-4-propoxybenzamide](/img/structure/B275626.png)
![3-[(2-chlorobenzyl)sulfanyl]-5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B275639.png)



![4-[(2,5-Dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B275655.png)
![4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}benzene-1,3-dicarboxylic acid](/img/structure/B275656.png)




![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B275674.png)

![N-[4-(dimethylamino)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B275677.png)